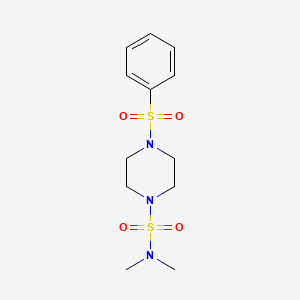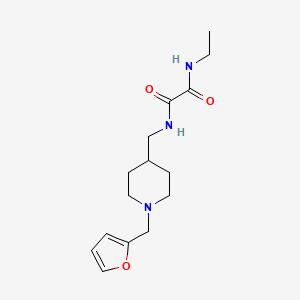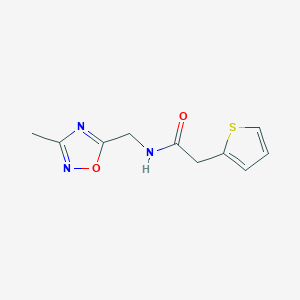![molecular formula C8H13N3O B2702549 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole CAS No. 2248405-00-5](/img/structure/B2702549.png)
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This triazole derivative has been found to possess potent antagonistic effects on the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.
Mechanism Of Action
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is predominantly expressed in immune cells such as macrophages, microglia, and T cells. Upon activation, the P2X7 receptor mediates the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole blocks the activation of this receptor, thereby reducing the release of pro-inflammatory mediators and preventing the activation of downstream signaling pathways.
Biochemical And Physiological Effects
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has also been found to exhibit neuroprotective effects by reducing the release of glutamate, a neurotransmitter that is involved in various neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole is a highly selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its potency and selectivity may vary depending on the experimental conditions, which may limit its use in certain applications. Additionally, its solubility and stability may pose challenges in certain experimental setups.
Future Directions
Future research on 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could focus on its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could also be used as a tool to study the physiological and pathological roles of the P2X7 receptor in various cell types and disease models.
Synthesis Methods
The synthesis of 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole involves the reaction of 2-bromo-2-methylpropionic acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with epichlorohydrin to yield the final compound.
Scientific Research Applications
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors.
properties
IUPAC Name |
1-[2-(2-methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2,8(3)4-12-8)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKCHSSXGYUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(C)(C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)

![3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2702478.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702479.png)






